molecular formula C26H27NO7 B11130297 7-Methyl-2-(tetrahydrofuran-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Methyl-2-(tetrahydrofuran-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11130297
M. Wt: 465.5 g/mol
InChI Key: XJQRNMYVHWTNQD-UHFFFAOYSA-N
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Description

7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a chromeno-pyrrole core, a trimethoxyphenyl group, and an oxolan-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno Core: This step involves the cyclization of a suitable precursor to form the chromeno structure.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a cyclization reaction involving an appropriate amine and aldehyde.

    Attachment of the Trimethoxyphenyl Group: This step involves the use of a Friedel-Crafts alkylation reaction to attach the trimethoxyphenyl group to the chromeno-pyrrole core.

    Addition of the Oxolan-2-ylmethyl Group: The final step involves the alkylation of the chromeno-pyrrole core with an oxolan-2-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromeno-pyrrole core and the trimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer and anti-inflammatory research.

    Materials Science: The compound’s chromeno-pyrrole core can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share structural similarities with the chromeno-pyrrole core.

    Flavonoids: Compounds like quercetin and kaempferol have similar aromatic ring structures and biological activities.

Uniqueness

7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of a chromeno-pyrrole core with a trimethoxyphenyl group and an oxolan-2-ylmethyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H27NO7

Molecular Weight

465.5 g/mol

IUPAC Name

7-methyl-2-(oxolan-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H27NO7/c1-14-7-8-18-17(10-14)23(28)21-22(15-11-19(30-2)24(32-4)20(12-15)31-3)27(26(29)25(21)34-18)13-16-6-5-9-33-16/h7-8,10-12,16,22H,5-6,9,13H2,1-4H3

InChI Key

XJQRNMYVHWTNQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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